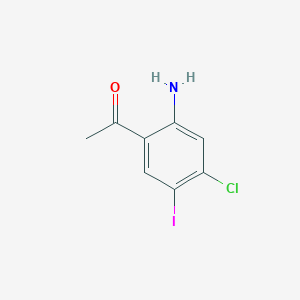
1-(2-Amino-4-chloro-5-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-chloro-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H7ClINO It is a halogenated aromatic ketone, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone is reacted with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . The reaction is typically carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product in good yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-amino-5-iodobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with ethyl acetate and magnesium chloride under controlled conditions . This method offers high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chloro-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating amino and electron-withdrawing chloro and iodo groups makes the compound reactive towards electrophiles.
Nucleophilic Aromatic Substitution (NAS): The chloro and iodo substituents can be replaced by nucleophiles under suitable conditions.
Cross-Coupling Reactions: The iodo group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., HNO3/H2SO4) and halogenating agents (e.g., Br2/FeBr3).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly employed.
Major Products Formed
EAS: Products include nitro, bromo, or other substituted derivatives of the original compound.
NAS: Products include substituted phenyl ethanones with various nucleophiles.
Cross-Coupling: Products include biaryl compounds and other complex structures.
Scientific Research Applications
1-(2-Amino-4-chloro-5-iodophenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Cross-Coupling Reactions: The iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-iodophenyl)ethanone: Lacks the chloro substituent, making it less reactive in certain reactions.
1-(2-Amino-4-chlorophenyl)ethanone: Lacks the iodo substituent, affecting its reactivity in cross-coupling reactions.
1-(2-Amino-4-chloro-5-fluorophenyl)ethanone: Fluorine substitution alters the electronic properties and reactivity.
Uniqueness
1-(2-Amino-4-chloro-5-iodophenyl)ethanone is unique due to the combination of amino, chloro, and iodo substituents, which confer distinct reactivity and versatility in various chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7ClINO |
|---|---|
Molecular Weight |
295.50 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7ClINO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
WNXRSBFIJUGBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-](/img/structure/B11745984.png)
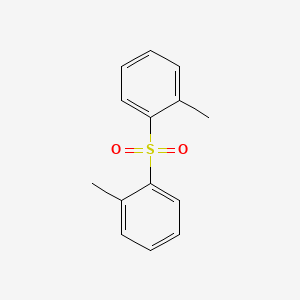
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745997.png)
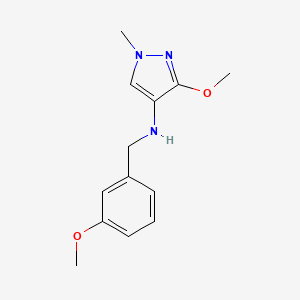
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746008.png)

![(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B11746024.png)
![[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B11746027.png)
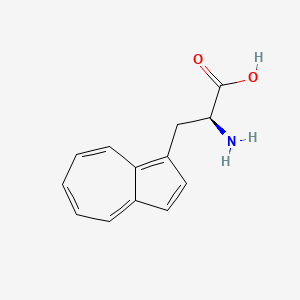
amine](/img/structure/B11746040.png)
![Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-](/img/structure/B11746043.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746053.png)
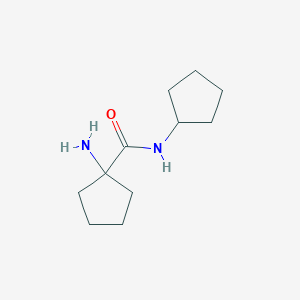
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746074.png)
